

# An In-depth Technical Guide to 3,4-Methylenedioxy-5-chlorobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

**Cat. No.:** B113165

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## Introduction

3,4-Methylenedioxy-5-chlorobenzaldehyde, also known as 6-chloropiperonal, is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug development. Its structure is characterized by a benzaldehyde core functionalized with a methylenedioxy bridge across the 3 and 4 positions and a chlorine atom at the 5 position. This unique combination of functional groups—an electrophilic aldehyde, an electron-donating methylenedioxy group, and an electron-withdrawing halogen—imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in modern medicinal chemistry and drug discovery for an audience of researchers and drug development professionals.

## Physicochemical Properties

The precise experimental data for 3,4-methylenedioxy-5-chlorobenzaldehyde is not extensively documented in publicly available literature. However, we can infer its properties based on structurally similar compounds. The table below compares the known properties of related benzaldehydes to provide an estimated profile. The methylenedioxy group generally increases the melting point compared to methoxy-substituted analogs, while the chloro-substituent adds to the molecular weight and can influence crystallinity.

Property	4-Chlorobenzaldehyde	3-Methoxy-4,5-methylenedioxylbenzaldehyde	3,4-Methylenedioxyl-5-chlorobenzaldehyde	Data Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>5</sub> ClO <sub>3</sub>	N/A
Molecular Weight	140.57 g/mol	180.16 g/mol	184.58 g/mol	<a href="#">[1]</a>
Appearance	Colorless to yellow powder or white crystalline solid	Crystalline solid	White to off-white crystalline solid	<a href="#">[2]</a>
Melting Point	47.5 °C	129 °C	Likely between 80-130 °C	<a href="#">[1]</a>
Boiling Point	213.5 °C	Not available	>200 °C (likely decomposes)	<a href="#">[1]</a>
Solubility	Insoluble in water; soluble in ethanol, ether, benzene	Insoluble in water	Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)	<a href="#">[3]</a> <a href="#">[4]</a>
logP (Octanol/Water)	2.1 (calculated)	Not available	~2.5-3.0 (estimated)	

## Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3,4-methylenedioxyl-5-chlorobenzaldehyde. Based on its structure, the following spectral features are anticipated:

- <sup>1</sup>H NMR:

- Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between  $\delta$  9.8 and 10.1 ppm.
- Aromatic Protons: Two singlets are anticipated in the aromatic region ( $\delta$  7.0-7.5 ppm), corresponding to the protons at the C2 and C6 positions of the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.
- Methylenedioxy Protons (-O-CH<sub>2</sub>-O-): A characteristic singlet corresponding to the two equivalent protons of the methylenedioxy group is expected around  $\delta$  6.1 ppm.[5]

- <sup>13</sup>C NMR:
  - Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, around  $\delta$  190-192 ppm.[5]
  - Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon bearing the chlorine atom will be in the  $\delta$  125-135 ppm range, while the carbons of the methylenedioxy group will be further upfield.
  - Methylenedioxy Carbon (-O-CH<sub>2</sub>-O-): A signal around  $\delta$  102-104 ppm.[5]
- Infrared (IR) Spectroscopy:
  - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm<sup>-1</sup>.
  - C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm<sup>-1</sup>.
  - Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm<sup>-1</sup> region.
  - C-O Stretch (Methylenedioxy): Strong bands in the 1030-1250 cm<sup>-1</sup> region.
  - C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm<sup>-1</sup>.
- Mass Spectrometry (MS):
  - Molecular Ion (M<sup>+</sup>): The mass spectrum will show a molecular ion peak at m/z 184. A characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of the

$M^+$  peak) will be a key diagnostic feature.

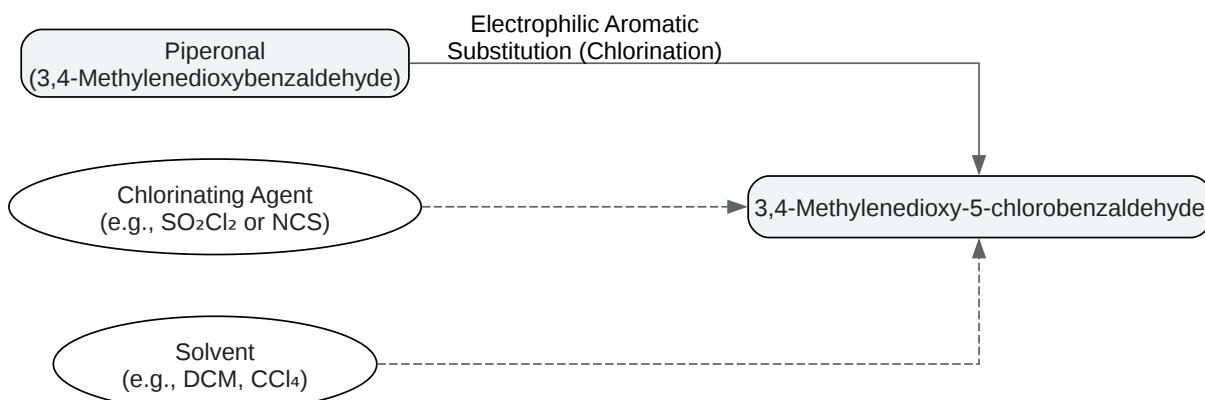
- Fragmentation: A prominent fragment corresponding to the loss of the aldehyde proton ( $M-1$ ) is expected. Further fragmentation may involve the loss of CO and cleavage of the methylenedioxy ring.

## Synthesis and Purification

### Synthetic Routes

The synthesis of 3,4-methylenedioxy-5-chlorobenzaldehyde typically starts from piperonal (3,4-methylenedioxybenzaldehyde), a readily available starting material. The primary challenge is the regioselective introduction of the chlorine atom at the C5 position.

**Causality behind Experimental Choices:** The methylenedioxy group is an ortho-, para-director. Since the para position (C6) is sterically more accessible than the ortho position (C2), electrophilic aromatic substitution reactions on piperonal will preferentially occur at the C6 position. Therefore, direct chlorination of piperonal is a viable strategy.



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Caption: Synthetic workflow for 3,4-methylenedioxy-5-chlorobenzaldehyde.

## Experimental Protocol: Chlorination of Piperonal

This protocol is a representative example and should be optimized for specific laboratory conditions.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperonal (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or carbon tetrachloride. The choice of an inert solvent is critical to prevent side reactions.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. This is essential to control the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.
- **Reagent Addition:** Slowly add a solution of sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ) or N-chlorosuccinimide (NCS) (1.0-1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes.  $\text{SO}_2\text{Cl}_2$  is a potent chlorinating agent, while NCS offers a milder alternative. The slow addition rate is crucial for regioselectivity and safety.
- **Reaction Monitoring:** Allow the reaction to stir at 0-5 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by carefully adding cold water or a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer, and extract the aqueous layer with the solvent.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

## Alternative Synthesis: Biocatalysis

Recent research has shown the potential for bioproduction of related compounds. A yeast-based bioconversion system using variants of pyruvate decarboxylase has been used to produce phenylacetylcarbinol derivatives from ring-substituted benzaldehydes, including 6-

chloropiperonal.<sup>[6]</sup> This approach offers a greener alternative to traditional chemical synthesis and is an active area of research for producing precursors for pharmaceuticals.<sup>[6]</sup>

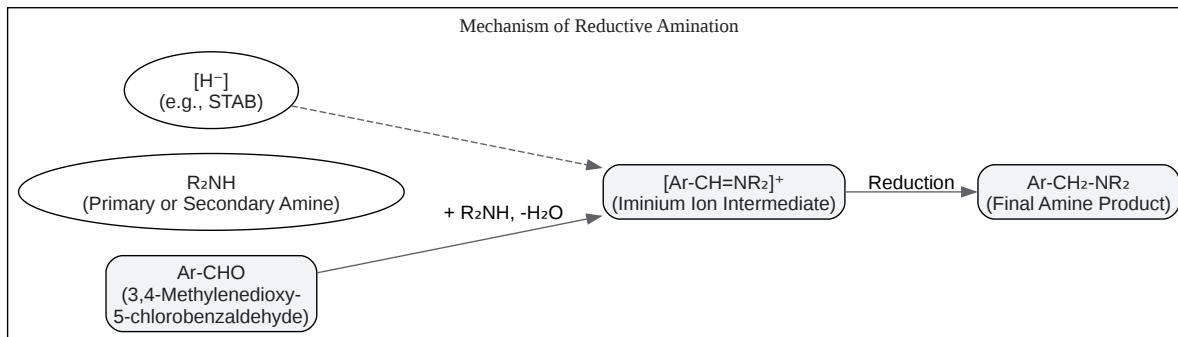
## Chemical Reactivity and Key Reactions

The reactivity of 3,4-methylenedioxy-5-chlorobenzaldehyde is dominated by the aldehyde functional group and influenced by the electronic properties of the aromatic ring.

### Reactivity of the Aldehyde Group

The aldehyde is a versatile functional group that can undergo a wide range of transformations, making this molecule a valuable synthetic intermediate.

- **Reductive Amination:** This is one of the most important reactions for drug discovery, allowing for the formation of C-N bonds to introduce amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced *in situ* by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine. This reaction is a cornerstone of combinatorial chemistry and library synthesis.<sup>[7]</sup>
- **Oxidation:** The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents such as potassium permanganate ( $KMnO_4$ ) or Jones reagent ( $CrO_3/H_2SO_4$ ).
- **Condensation Reactions:** It can participate in various condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds.
- **Grignard and Organolithium Reactions:** Addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.



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Caption: Generalized mechanism of reductive amination.

## Influence of Ring Substituents

The electronic nature of the aromatic ring substituents modulates its reactivity. The methylenedioxy group is strongly electron-donating through resonance, activating the ring towards electrophilic substitution. Conversely, the chlorine atom is electron-withdrawing via induction but weakly donating through resonance. The net effect is a highly electron-rich aromatic system, which can influence the reactivity of the aldehyde and the ring itself in subsequent synthetic steps.

## Applications in Research and Drug Development

3,4-Methylenedioxy-5-chlorobenzaldehyde is primarily used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

- Precursor for Psychoactive Compounds: This compound is a known precursor in the synthesis of derivatives of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").<sup>[6]</sup> Its use in this context makes it a compound of interest in forensic chemistry and for researchers

studying the pharmacology of psychoactive substances. The chlorine substituent can be used as a handle for further functionalization or to modulate the pharmacological properties of the final compound.[6]

- **Medicinal Chemistry Scaffolding:** Substituted benzaldehydes are versatile scaffolds in drug discovery. They are frequently employed in multicomponent reactions, which allow for the rapid generation of molecular diversity from simple building blocks.[8] The unique substitution pattern of 3,4-methylenedioxy-5-chlorobenzaldehyde can be exploited to synthesize libraries of novel compounds for screening against various biological targets. The field of "click chemistry" also heavily utilizes functional groups that can be derived from aldehydes, further expanding its utility in creating diverse molecular libraries for lead discovery.[9]
- **Agrochemical Synthesis:** Analogous chlorinated benzaldehydes are intermediates in the production of fungicides and plant growth regulators, suggesting a potential application for this molecule in the agrochemical sector.[4]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-methylenedioxy-5-chlorobenzaldehyde is not readily available, the safety precautions can be inferred from related chlorinated and substituted benzaldehydes.

- **Hazard Identification:**
  - Causes skin irritation (H315).[10]
  - Causes serious eye irritation (H319).[10]
  - May be harmful if swallowed (H302).[10]
  - May cause an allergic skin reaction (H317).
  - Toxic to aquatic life with long-lasting effects (H411).
- **Handling Precautions:**

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.
  - The compound may be sensitive to air and light; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3][12]
  - Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3][12]

## References

- PrepChem.com. (n.d.). Synthesis of 3,4-methylenedioxy-benzaldehyde.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
- The Hive Novel Discourse. (n.d.). Synthesis of MMDA-3a and MMDA-3b Benzaldehydes.
- Arenas-López, L., et al. (2025). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. *iScience*, 28(4), 109429.
- Hein, C. D., et al. (2016). Recent applications of click chemistry in drug discovery. *Expert Opinion on Drug Discovery*, 11(3), 265-277.
- Burke, J. L., et al. (2008). Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol. *Chemical Research in Toxicology*, 21(6), 1259-1268.
- Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. *Current Topics in Behavioral Neurosciences*, 22, 119-142.
- NIST. (n.d.). 3-Methoxy-4,5-methylenedioxybenzaldehyde.
- Rodríguez, I., et al. (2007). Electrochemical and spectroscopic characterisation of amphetamine-like drugs: application to the screening of 3,4-

methyleneidioxymethamphetamine (MDMA) and its synthetic precursors. *Analytica Chimica Acta*, 596(2), 231-241.

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- de la Torre, G., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. *Molecules*, 26(11), 3233.
- Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE.
- Reich, H. (2020). NMR Spectroscopy.
- Wikipedia. (n.d.). 4-Chlorobenzaldehyde.
- PubChem. (n.d.). 4-Chlorobenzaldehyde.
- PubChem. (n.d.). 3,4-Dimethoxy-5-hydroxybenzaldehyde.
- PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde.
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
- Isbester, K. A., et al. (2022). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. *ChemRxiv*.

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## Sources

- 1. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
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